molecular formula C8H8N2O2S B8135081 4-Cyano-N-(methyl-d3)benzenesulfonamide CAS No. 2140326-90-3

4-Cyano-N-(methyl-d3)benzenesulfonamide

Cat. No.: B8135081
CAS No.: 2140326-90-3
M. Wt: 199.25 g/mol
InChI Key: MLRQHFCCAKIMIK-FIBGUPNXSA-N
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Description

4-Cyano-N-(methyl-d3)benzenesulfonamide is a chemical compound characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring. The trideuteriomethyl group (-CD3) is a deuterium-labeled methyl group, which is often used in scientific research to study reaction mechanisms and metabolic pathways due to its isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(methyl-d3)benzenesulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with trideuteriomethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(methyl-d3)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Substituted sulfonamides.

    Reduction: 4-amino-N-(trideuteriomethyl)benzenesulfonamide.

    Oxidation: Sulfonic acids or sulfonyl chlorides.

Scientific Research Applications

4-Cyano-N-(methyl-d3)benzenesulfonamide is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-N-(methyl-d3)benzenesulfonamide depends on its application. In metabolic studies, the deuterium-labeled methyl group allows researchers to trace the metabolic pathways and understand the transformation processes. The cyano group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-methylbenzenesulfonamide: Similar structure but without the deuterium labeling.

    4-cyanobenzenesulfonamide: Lacks the methyl group, making it less useful for certain isotopic studies.

    N-methylbenzenesulfonamide: Lacks the cyano group, altering its reactivity and applications.

Uniqueness

The presence of the trideuteriomethyl group in 4-Cyano-N-(methyl-d3)benzenesulfonamide makes it unique for isotopic labeling studies. This allows for detailed investigation of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-labeled compounds .

Properties

IUPAC Name

4-cyano-N-(trideuteriomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRQHFCCAKIMIK-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NS(=O)(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140326-90-3
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140326-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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